

# Spectroscopic Profile of (Methyl(diphenyl)silyl)formic Acid: A Technical Overview

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Compound of Interest		
Compound Name:	(Methyl(diphenyl)silyl)formic acid	
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Disclaimer: Direct experimental spectroscopic data for **(Methyl(diphenyl)silyl)formic acid** is not readily available in the published literature. This guide provides predicted spectroscopic characteristics based on the analysis of related compounds and fundamental principles of spectroscopy. A hypothetical experimental protocol for its synthesis and characterization is also presented.

### Introduction

(Methyl(diphenyl)silyl)formic acid, with the CAS Number 18414-58-9, is an organosilicon compound of interest in organic synthesis. Its unique structure, combining a silyl group with a carboxylic acid moiety, suggests potential applications as a versatile building block. This document aims to provide a comprehensive technical guide to its spectroscopic properties, to aid researchers in its identification and utilization.

Compound Properties:



Property	Value
CAS Number	18414-58-9
Molecular Formula	C14H14O2Si
Molecular Weight	242.35 g/mol
Melting Point	133-136 °C

# **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **(Methyl(diphenyl)silyl)formic acid**. These predictions are derived from the known spectral data of the methyl(diphenyl)silyl moiety and the carboxylic acid group.

Predicted <sup>1</sup>H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.5-7.8	Multiplet	4H	Phenyl (ortho-H)
~7.3-7.5	Multiplet	6H	Phenyl (meta-, para- H)
~0.6	Singlet	3H	Si-CH₃

Predicted <sup>13</sup>C NMR Data

Chemical Shift (δ) ppm	Assignment
~170-180	-СООН
~135	Phenyl (ipso-C)
~130	Phenyl (para-C)
~128	Phenyl (ortho-, meta-C)
~ -3	Si-CH₃



Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (carboxylic acid dimer)[1][2]
3100-3000	Medium	C-H stretch (aromatic)
2960-2850	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid dimer)[1][3]
1600-1475	Medium-Weak	C=C stretch (aromatic)
~1430	Medium	Si-Phenyl
1320-1210	Medium	C-O stretch[1]
~1250	Strong	Si-CH₃
950-910	Medium, Broad	O-H bend[1]
~800	Strong	Si-C stretch

## **Predicted Mass Spectrometry Data**

Mass spectrometry of silyl organic compounds can be performed using various techniques, including electrospray ionization (ESI) and electron ionization (EI)[4].

- Molecular Ion (M+): m/z = 242.08
- Key Fragmentation Pathways:
  - Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 197.
  - Loss of a phenyl group ( $-C_6H_5$ ), resulting in a fragment at m/z = 165.
  - Loss of the methyl group (-CH<sub>3</sub>), resulting in a fragment at m/z = 227.
  - Rearrangement and cleavage of the silicon-containing fragments.



# **Hypothetical Experimental Protocols**

As specific experimental procedures for the synthesis and analysis of **(Methyl(diphenyl)silyl)formic acid** are not detailed in the available literature, the following general protocols are proposed.

## Synthesis of (Methyl(diphenyl)silyl)formic acid

A potential synthetic route could involve the carboxylation of a corresponding silyl lithium reagent.

- Preparation of Methyldiphenylsilyllithium: Methyldiphenylsilane is reacted with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C) under an inert atmosphere (e.g., argon).
- Carboxylation: The freshly prepared methyldiphenylsilyllithium solution is then quenched by bubbling dry carbon dioxide gas through the reaction mixture or by pouring the solution over crushed dry ice.
- Workup: The reaction is allowed to warm to room temperature, and then acidified with an aqueous solution of a strong acid (e.g., 1M HCl).
- Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## **Spectroscopic Analysis**

- NMR Spectroscopy:
  - Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL
     of a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in an NMR tube.
  - Acquisition: Record <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
     For <sup>13</sup>C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.



• Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

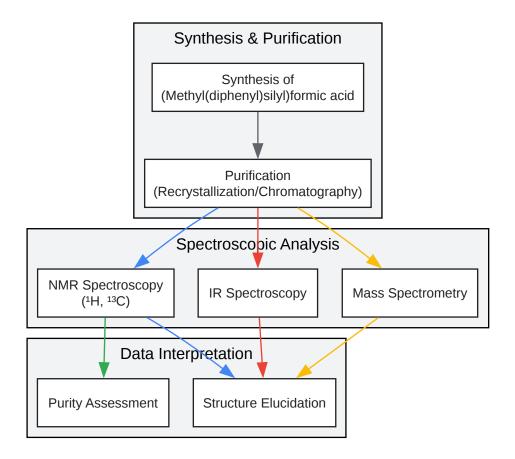
#### · IR Spectroscopy:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample
  with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can
  be obtained from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile
  solvent, or using an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the IR spectrum over the range of 4000-400 cm<sup>-1</sup>.
- Mass Spectrometry:
  - Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile), with or without the addition of a modifier like formic acid to promote ionization[4].
  - Acquisition: Analyze the sample using an ESI or EI mass spectrometer to obtain the massto-charge ratio of the molecular ion and its fragments.

# Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.





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Spectroscopic Analysis Workflow

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